1-(2-Methylpropyl)-3,4-dihydroisoquinoline

Lipophilicity Medicinal Chemistry Drug Design

1-(2-Methylpropyl)-3,4-dihydroisoquinoline (CAS: 100608-37-5), also named 1-isobutyl-3,4-dihydroisoquinoline, is a nitrogen-containing heterocycle of the 3,4-dihydroisoquinoline (DHIQ) class with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol. It features a partially saturated isoquinoline core bearing an isobutyl (2-methylpropyl) substituent at the C-1 position.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 100608-37-5
Cat. No. B11909154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-3,4-dihydroisoquinoline
CAS100608-37-5
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=NCCC2=CC=CC=C21
InChIInChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3
InChIKeyIOYFDKOAVAATGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-3,4-dihydroisoquinoline (CAS 100608-37-5): Physicochemical and Structural Baseline for Procurement Specification


1-(2-Methylpropyl)-3,4-dihydroisoquinoline (CAS: 100608-37-5), also named 1-isobutyl-3,4-dihydroisoquinoline, is a nitrogen-containing heterocycle of the 3,4-dihydroisoquinoline (DHIQ) class with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol . It features a partially saturated isoquinoline core bearing an isobutyl (2-methylpropyl) substituent at the C-1 position . This scaffold is a privileged intermediate in medicinal chemistry, possessing a predicted LogP of 2.51 and a topological polar surface area (TPSA) of 12.36 Ų . As a member of the 1-alkyl-3,4-dihydroisoquinoline series, this compound occupies a distinct lipophilicity and steric space that differentiates it from both shorter-chain and aromatic 1-substituted analogs, with implications for membrane permeability, metabolic stability, and synthetic utility in enantioselective transformations [1].

Why Generic Substitution Fails for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline: The Critical Role of the Isobutyl Branch in Physicochemical and Reactivity Profiles


Simple substitution of 1-(2-methylpropyl)-3,4-dihydroisoquinoline with another 1-alkyl- or 1-aryl-3,4-dihydroisoquinoline is not scientifically justifiable without quantitative evaluation of property differences. The isobutyl substituent imparts a LogP of approximately 2.51, which is significantly higher than that of the 1-methyl analog (LogP ~1.6-2.0) but comparable to the 1-phenyl analog (LogP ~2.5-3.3), positioning it in a distinct lipophilicity window [1]. Furthermore, the branched isobutyl group introduces steric bulk that affects both the imine bond geometry and the compound's performance as a substrate in asymmetric hydrogenation; literature reports indicate that 1-alkyl-DHIQs can achieve high enantiomeric excess (ee) under Rh- or Ir-catalyzed transfer hydrogenation conditions, whereas 1-aryl-DHIQs are notably more challenging substrates for enantioselective reduction [2][3]. These combined differences in steric, electronic, and physicochemical properties preclude generic interchangeability in applications ranging from chiral building block synthesis to structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline Against Closest Analogs


Lipophilicity (LogP) Differentiation: Isobutyl Substitution Provides Intermediate Lipophilicity Between Methyl and Phenyl Analogs

The target compound 1-(2-methylpropyl)-3,4-dihydroisoquinoline exhibits a LogP of 2.51, which is approximately 0.53-0.91 log units higher than the 1-methyl analog (LogP 1.60-1.98) and nearly identical to the 1-phenyl analog (LogP 2.52), while being roughly 0.62 log units greater than the unsubstituted 3,4-dihydroisoquinoline parent (LogP ~1.89) [1]. This places the compound in a lipophilicity range associated with improved membrane permeability compared to shorter-chain alkyl variants, but with the potential for reduced π-π stacking interactions that may be observed with the planar 1-phenyl analog . The quantified difference in LogP between the isobutyl and methyl variants (+0.53 to +0.91) represents a meaningful shift in predicted partition behavior that can influence pharmacokinetic properties in medicinal chemistry programs [1].

Lipophilicity Medicinal Chemistry Drug Design

Steric Bulk Differentiation: Branched Isobutyl Substituent Offers Enhanced Steric Hindrance Relative to Linear n-Butyl and Shorter Alkyl Chains

The isobutyl group (CH₂CH(CH₃)₂) introduces branching at the β-carbon of the alkyl chain, generating greater steric hindrance than the linear n-butyl (CH₂CH₂CH₂CH₃) analog and substantially more bulk than methyl, ethyl, or propyl substituents . This branching influences the conformation of the C=N imine bond, the accessibility of the nitrogen lone pair, and the overall molecular shape . For comparison, the 1-ethyl-3,4-dihydroisoquinoline has a LogP of 2.44 versus the target compound's 2.51, yet the steric profiles of the ethyl (linear) and isobutyl (branched) substituents are markedly different, with the isobutyl group occupying a larger van der Waals volume and introducing greater conformational restriction . No direct quantitative steric parameter (e.g., Taft Eₛ or Charton ν) was found for this specific substitution pattern; however, the presence of branching is known to affect enzyme binding pocket accommodation and synthetic reaction diastereoselectivity [1].

Steric Bulk Structure-Activity Relationship Synthetic Intermediate

Enantioselective Hydrogenation Substrate Suitability: 1-Alkyl-DHIQs Outperform 1-Aryl-DHIQs in Asymmetric Transfer Hydrogenation Yield and Enantioselectivity

Literature evidence indicates a fundamental reactivity divergence between 1-alkyl- and 1-aryl-3,4-dihydroisoquinolines as substrates in asymmetric transfer hydrogenation (ATH). 1-Alkyl-DHIQs (such as the target compound) achieve high enantiomeric excess (ee) values when reduced with Rh-diamine or Ir-diphosphine catalysts, while 1-aryl-DHIQs consistently deliver poor enantioselectivity under identical conditions and are described as 'challenging substrates owing to their poor reactivity' [1][2]. Specifically, the Rh-diamine/formic acid system gave high ee for 1-alkyl-DHIQs but 'struggled to induce any enantioselectivity when reducing 1-aryl-3,4-dihydroisoquinolines' [1]. Separately, iridium/f-binaphane catalysts achieved up to 99% ee and TONs of up to 10,000 for 1-substituted DHIQs, with 1-aryl substrates notably requiring specialized catalyst design to overcome their inherent low reactivity [2]. For the procurement of a DHIQ substrate intended for enantioselective hydrogenation to produce chiral tetrahydroisoquinolines (privileged scaffolds in alkaloid and pharmaceutical synthesis), the 1-isobutyl variant belongs to the synthetically favorable 1-alkyl sub-class and is expected to deliver superior enantioselectivity compared to 1-phenyl-3,4-dihydroisoquinoline [1][2].

Asymmetric Synthesis Hydrogenation Chiral Tetrahydroisoquinolines

MAO Inhibitory Potential: 3,4-Dihydroisoquinolines as a Class Exhibit Potent MAO A Inhibition (Ki = 2-130 µM), Relevant for CNS Lead Identification

The 3,4-dihydroisoquinoline class is reported to be the most potent subclass of simple isoquinoline alkaloids for inhibition of human monoamine oxidase A (MAO A), with Ki values spanning 2-130 µM, compared to the fully aromatic isoquinolines which showed intermediate activity (Ki = 17-130 µM) [1]. While the specific Ki of 1-(2-methylpropyl)-3,4-dihydroisoquinoline was not individually reported in this study, its membership in the 3,4-dihydro subclass places it within the more potent inhibitor category. The study further noted that MAO B inhibition was more restricted, with only a few 3,4-dihydroisoquinolines (compounds 22 and 25) showing substantial inhibition (Ki = 76 and 15 µM, respectively) [1]. The isobutyl substitution pattern may modulate selectivity between MAO A and MAO B isoforms compared to unsubstituted or differently substituted analogs [1].

Monoamine Oxidase Neuropharmacology Lead Discovery

Best Research and Industrial Application Scenarios for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (LogP ~2.5)

When a medicinal chemistry program requires a 3,4-dihydroisoquinoline scaffold with LogP in the 2.5 range—higher than 1-methyl (LogP ~1.6-2.0) but without the additional aromatic surface area of 1-phenyl (LogP ~2.5-3.3)—1-(2-methylpropyl)-3,4-dihydroisoquinoline serves as the optimal choice [1]. This intermediate lipophilicity can balance membrane permeability with aqueous solubility in lead optimization, potentially reducing non-specific protein binding relative to more lipophilic variants. The consistent TPSA of 12.36 Ų across the series means that lipophilicity differences are the primary driver of property differentiation .

Asymmetric Synthesis of Chiral 1-Isobutyl-Tetrahydroisoquinolines via Enantioselective Hydrogenation

The compound is an ideal substrate for catalytic asymmetric hydrogenation to produce chiral 1-isobutyl-1,2,3,4-tetrahydroisoquinolines, a scaffold found in bioactive alkaloids and pharmaceutical intermediates [2]. Unlike 1-aryl-3,4-dihydroisoquinolines, which exhibit poor enantioselectivity with standard Rh- and Ir-based catalysts, 1-alkyl-DHIQs consistently deliver high ee values, making the isobutyl variant a preferable starting material for constructing enantioenriched tetrahydroisoquinoline libraries [2][3].

Structure-Activity Relationship (SAR) Studies Probing Steric Effects at the 1-Position

In systematic SAR campaigns, the branched isobutyl group provides a steric probe distinct from linear alkyl chains (methyl, ethyl, n-propyl, n-butyl) [4]. This compound enables interrogation of steric tolerance in enzyme binding pockets, receptor active sites, or synthetic reaction transition states where branching may enhance selectivity or alter binding modes. Its LogP is comparable to the 1-ethyl analog (ΔLogP = +0.07), allowing researchers to deconvolute steric effects from lipophilicity-driven changes .

Reference Standard for Analytical Method Development in Dihydroisoquinoline-Containing Pharmaceuticals

3,4-Dihydroisoquinolines are key intermediates in the synthesis of morphinan analgesics (e.g., buprenorphine, codeine, oxycodone) and other pharmaceutical agents [5]. 1-(2-Methylpropyl)-3,4-dihydroisoquinoline can serve as a well-characterized reference standard for HPLC method development, impurity profiling, and process analytical technology (PAT) in manufacturing quality control, given its defined physicochemical properties (C₁₃H₁₇N, MW 187.28, LogP 2.51) .

Quote Request

Request a Quote for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.